molecular formula C13H22N2O6 B1435499 oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate CAS No. 1807939-52-1

oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate

Cat. No. B1435499
M. Wt: 302.32 g/mol
InChI Key: CTCNNIULUJYERS-VMNZFRLGSA-N
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Description

“Oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate” is a chemical compound with the CAS No. 1807939-52-1 . Its molecular formula is C13H22N2O6, and it has a molecular weight of 302.32 g/mol.

Scientific Research Applications

  • Cryogenic Cooling

    • Field : Thermal Engineering .
    • Application : Oxalic acid is used in cryogenic cooling, which involves cooling materials, components, or environments to extremely low temperatures, typically below -150 degrees Celsius (-238 degrees Fahrenheit) .
    • Methods : Various methods like Joule-Thomson and Brayton Cycles are used in cryogenic cooling .
    • Results : Cryogenic cooling is essential in various scientific, medical, and industrial applications .
  • Phytoremediation

    • Field : Environmental Science & Engineering .
    • Application : Oxalic acid is used in the phytoremediation of manganese (Mn) by Polygonum pubescens Blume cultivated in three different Mn-contaminated soils .
    • Methods : The levels of oxalic acid supplied were 0 (control), 1 (low level), 3 (medium level), and 9 (high level) mmol/kg .
    • Results : All levels of oxalic acid supply increased plant growth and Mn concentrations in the unexplored area soil. The low oxalic acid supply level increased plant growth in the explored area and tailing area soils .
  • Electrochemical Reduction of CO2
    • Field : Physical Chemistry .
    • Application : Oxalic acid has been considered as a possible electrolyte for the electrochemical reduction of CO2 to value-added products such as formic and oxalic acids .
    • Methods : The study involved the use of mixed solvents comprising deep eutectic solvents (DES), methanol, and propylene carbonate. The solubilities and self-diffusivities of these solutes were computed .
    • Results : The addition of DES to the organic solvents enhances the solubilities of oxalic and formic acids. The solubility of CO2 in the ethaline-containing mixtures are in the same order of magnitude with the respective pure organic components .
  • Cleaning and Bleaching Agent
    • Field : Industrial Chemistry .
    • Application : Oxalic acid is used as a cleaning and bleaching agent in various industries .
    • Methods : It is often used in solutions with water or other solvents, and applied to surfaces or materials that need to be cleaned or bleached .
    • Results : Oxalic acid effectively removes stains, rust, and other types of discoloration from materials .

properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7;3-1(4)2(5)6/h7-9,12H,4-6H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t7-,8+,9?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCNNIULUJYERS-VMNZFRLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Reactant of Route 2
oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Reactant of Route 3
oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Reactant of Route 4
oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Reactant of Route 5
oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Reactant of Route 6
oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate

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